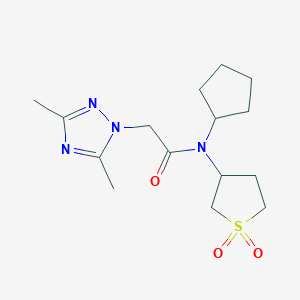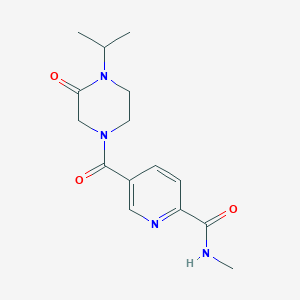![molecular formula C14H19KN2O4 B6966714 Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate](/img/structure/B6966714.png)
Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate is a chemical compound with a complex structure that includes a potassium ion, a methoxyphenyl group, and a butylcarbamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable butylcarbamoylamino precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: A related compound with similar structural features but different functional groups.
Potassium vinyltrifluoroborate: Another similar compound used in various chemical reactions.
Potassium cyclohexyltrifluoroborate: Shares some structural similarities but has distinct chemical properties.
Uniqueness
Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications and interactions, making it a versatile compound for research and industrial use.
Propiedades
IUPAC Name |
potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.K/c1-10(11-3-5-12(20-2)6-4-11)7-8-15-14(19)16-9-13(17)18;/h3-6,10H,7-9H2,1-2H3,(H,17,18)(H2,15,16,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGUOLBERAQSW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)NCC(=O)[O-])C1=CC=C(C=C1)OC.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-1-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6966633.png)
![2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide](/img/structure/B6966636.png)
![1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine](/img/structure/B6966641.png)


![7-[[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one](/img/structure/B6966668.png)
![4-(cyclobutylmethyl)-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]morpholine-3-carboxamide](/img/structure/B6966673.png)
![Potassium;1-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B6966675.png)
![potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6966678.png)
![2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6966685.png)
![Potassium;1-(1,4-dioxaspiro[4.5]decan-8-ylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B6966696.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966703.png)
![N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B6966704.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6966706.png)
